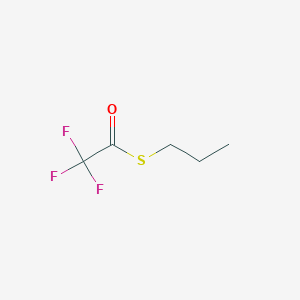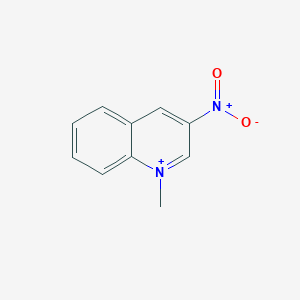![molecular formula C8H16Cl2S B14650022 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane CAS No. 52444-00-5](/img/structure/B14650022.png)
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C7H14Cl2S. This compound is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a branched carbon chain. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-chloro-2-methylpropane with a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chlorine atoms and sulfanyl group play a crucial role in these interactions, leading to modifications in the structure and function of the target molecules. The pathways involved may include covalent bonding and non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 1-Chloro-2,2-dimethylpropane
- 1-Chloro-2-methyl-2-phenylpropane
Uniqueness
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is unique due to the presence of both chlorine atoms and a sulfanyl group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
52444-00-5 |
|---|---|
Formule moléculaire |
C8H16Cl2S |
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
2-chloro-1-(2-chloro-2-methylpropyl)sulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S/c1-7(2,9)5-11-6-8(3,4)10/h5-6H2,1-4H3 |
Clé InChI |
ASSZMMGAJRRKAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSCC(C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



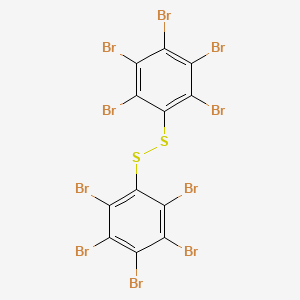
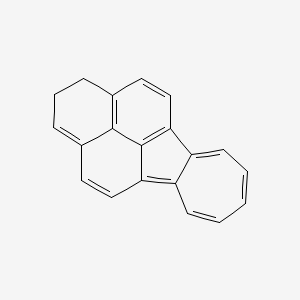
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
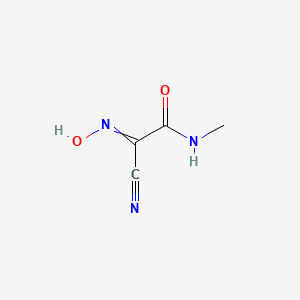

![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

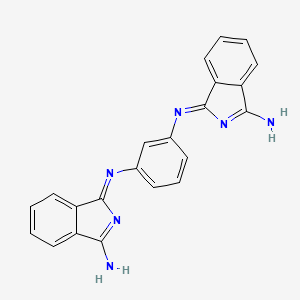

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
